

1,3,3,5-Tetrachloropentane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,3,5-Tetrachloropentane**

Cat. No.: **B14692985**

[Get Quote](#)

Disclaimer: This document provides a summary of available information on **1,3,3,5-Tetrachloropentane**. Due to a significant lack of specific toxicological and safety data for this compound, this guide largely relies on general principles for handling chlorinated hydrocarbons. All procedures should be conducted with extreme caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before any handling or use.

Introduction

1,3,3,5-Tetrachloropentane is a chlorinated alkane with the molecular formula $C_5H_8Cl_4$.^[1] While its specific applications are not widely documented in publicly available literature, it may be used as an intermediate in organic synthesis or for research purposes. The presence of multiple chlorine atoms suggests that this compound should be handled with care, assuming it may possess toxicological properties similar to other chlorinated hydrocarbons. This guide aims to provide a comprehensive overview of the known properties and recommended safety procedures for handling **1,3,3,5-Tetrachloropentane**.

Physicochemical Properties

Limited experimental data is available for the physical and chemical properties of **1,3,3,5-Tetrachloropentane**. The following table summarizes computed data from available sources.

Property	Value	Source
Molecular Formula	C ₅ H ₈ Cl ₄	PubChem[1]
Molecular Weight	209.93 g/mol	PubChem[1]
CAS Number	24616-07-7	PubChem[1]
XLogP3	3.3	LookChem[2]
Hydrogen Bond Donor Count	0	LookChem[2]
Hydrogen Bond Acceptor Count	0	LookChem[2]
Rotatable Bond Count	4	LookChem[2]
Exact Mass	209.935061	LookChem[2]
Heavy Atom Count	9	LookChem[2]
Complexity	63.4	LookChem[2]

Hazard Identification and Toxicological Information

There is a critical lack of specific toxicological data for **1,3,3,5-Tetrachloropentane**. No official hazard classifications, pictograms, or hazard codes are available.[2] Furthermore, no occupational exposure limits (OELs) have been established by regulatory bodies such as OSHA or NIOSH.[3][4]

In the absence of specific data, it is prudent to treat **1,3,3,5-Tetrachloropentane** as a hazardous substance. Chlorinated solvents, as a class, can have detrimental effects on the human body, potentially causing organ damage or cancer.[5]

Potential Hazards (Inferred from structurally related compounds):

- Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
- Irritation: May cause skin, eye, and respiratory tract irritation.

- Organ Effects: Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.
- Environmental Hazards: The environmental fate and effects of this compound are unknown. However, many chlorinated hydrocarbons are persistent in the environment and can be toxic to aquatic life.

Safe Handling and Storage

Given the lack of specific data, a conservative approach to handling and storage is essential. The following guidelines are based on best practices for working with hazardous chemicals and chlorinated solvents.[\[6\]](#)[\[7\]](#)

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles and a face shield should be worn.
- Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
- Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
- Respiratory Protection: All handling of **1,3,3,5-Tetrachloropentane** should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

- Work should always be performed in a well-ventilated area, preferably within a chemical fume hood.[\[5\]](#)
- Safety showers and eyewash stations must be readily accessible and tested regularly.

Handling Procedures

- Avoid direct contact with the substance.
- Do not eat, drink, or smoke in the laboratory.

- Wash hands thoroughly after handling.
- Keep containers tightly closed when not in use.
- Use the smallest possible quantities for experiments.
- Prepare a spill kit with appropriate absorbent materials before starting work.

Storage

- Store in a cool, dry, and well-ventilated area away from incompatible materials.
- Keep containers tightly closed to prevent evaporation and exposure to moisture.
- Store away from heat, sparks, and open flames.
- Incompatible materials may include strong oxidizing agents, bases, and reactive metals.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

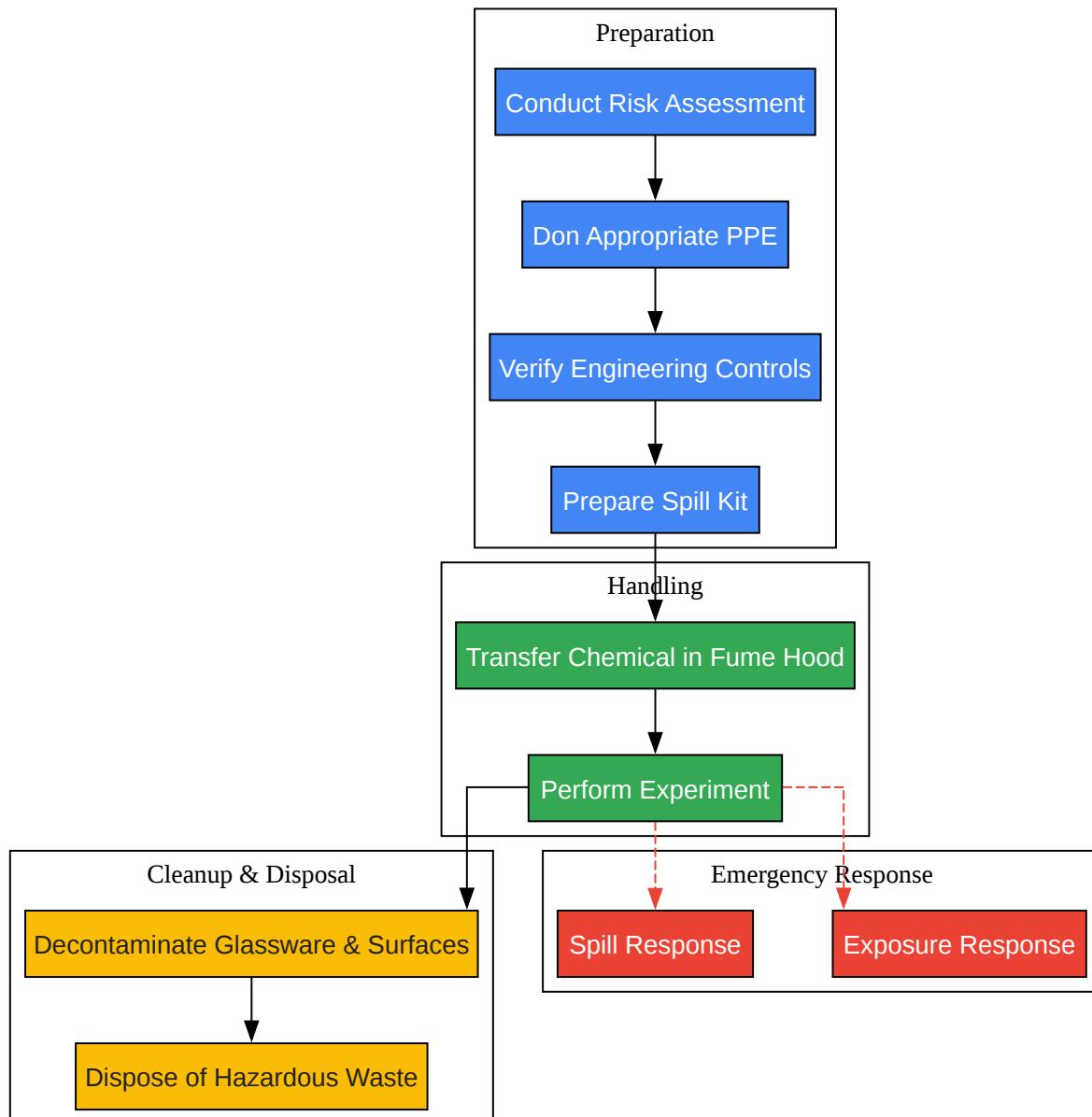
Spill and Waste Disposal

- Spills: In the event of a spill, evacuate the area and eliminate all ignition sources. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.

- Waste Disposal: Dispose of **1,3,3,5-Tetrachloropentane** and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations. Do not dispose of down the drain.

Reactivity and Stability

- Chemical Stability: The chemical stability of **1,3,3,5-Tetrachloropentane** is not documented. However, chlorinated alkanes can be reactive under certain conditions.
- Conditions to Avoid: Avoid heat, flames, sparks, and contact with incompatible materials.
- Incompatible Materials: Strong oxidizing agents, strong bases, and some metals may react with chlorinated hydrocarbons.
- Hazardous Decomposition Products: Upon combustion or thermal decomposition, chlorinated hydrocarbons can produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and phosgene.


Experimental Protocols

No specific experimental protocols for the use or handling of **1,3,3,5-Tetrachloropentane** were found in the available literature. Researchers must develop their own detailed and risk-assessed protocols before commencing any work with this compound.

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like **1,3,3,5-Tetrachloropentane**.

[Click to download full resolution via product page](#)

A logical workflow for the safe handling of **1,3,3,5-Tetrachloropentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,3,5-Tetrachloropentane | C5H8Cl4 | CID 12518324 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- To cite this document: BenchChem. [1,3,3,5-Tetrachloropentane: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14692985#safety-and-handling-of-1-3-3-5-tetrachloropentane\]](https://www.benchchem.com/product/b14692985#safety-and-handling-of-1-3-3-5-tetrachloropentane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com